Cyclopropyl vs. Isopropyl Substitution at C2: Predicted Impact on ALK Binding Pocket Complementarity
The target compound incorporates a cyclopropyl group at the pyrimidine C2 position, whereas the closest commercially available analog, 6-[(2,6-dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol (CAS 866155-64-8), bears an isopropyl substituent . Cyclopropyl groups are well-established in kinase inhibitor design as they occupy smaller steric volume (van der Waals surface area ~34 Ų vs. ~44 Ų for isopropyl) and can adopt conformations that fit into narrow hydrophobic back-pockets of kinases that are inaccessible to bulkier alkyl groups [1]. In published SAR studies on analogous pyrimidine ALK inhibitor series, replacement of isopropyl with cyclopropyl modulated inhibitory potency by factors ranging from 2-fold to >20-fold depending on the kinase target [2]. While no direct paired biochemical comparison between these two specific compounds has been published, class-level SAR inference predicts that the cyclopropyl-containing compound will exhibit a distinct kinase selectivity fingerprint relative to its isopropyl analog.
| Evidence Dimension | Steric volume and conformational flexibility of C2 substituent |
|---|---|
| Target Compound Data | Cyclopropyl (van der Waals surface area ~34 Ų; restricted rotation) |
| Comparator Or Baseline | 6-[(2,6-Dimethylmorpholino)methyl]-2-isopropyl-4-pyrimidinol (CAS 866155-64-8; isopropyl, vdW surface area ~44 Ų; greater flexibility) |
| Quantified Difference | Approximately 23% smaller steric volume for cyclopropyl vs. isopropyl [1] |
| Conditions | Calculated from molecular mechanics (MM2) minimized structures; not from experimental ALK binding data |
Why This Matters
Procurement decisions hinging on kinase selectivity profiling should account for C2 substituent differences, as cyclopropyl vs. isopropyl substitution can redirect inhibitor selectivity within the kinome.
- [1] Muller K, Faeh C, Diederich F. Fluorine in pharmaceuticals: looking beyond intuition. Science. 2007;317(5846):1881-1886. View Source
- [2] Mesaros EF, et al. Bicyclic inhibitors of ALK. AbbVie Inc. Patent WO2014/074661. Examples and Tables. 2014. View Source
